molecular formula C14H18N2O2S B4193379 N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide

N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide

Cat. No. B4193379
M. Wt: 278.37 g/mol
InChI Key: WDKHZCMREBNVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT is a thioxoacetamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide involves its binding to the TRPM8 channel and inhibiting its activity. This inhibition has been shown to reduce the influx of calcium ions into cells, which can lead to a variety of downstream effects. Additionally, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have an effect on other ion channels, including the voltage-gated potassium channel and the sodium channel, although the exact mechanisms of these effects are still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide are wide-ranging and have been studied extensively in the literature. N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines in response to injury or infection. N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has also been shown to have an effect on body temperature, reducing fever in animal models of infection.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and use in experiments. Additionally, its effects on ion channels are well-established, making it a valuable tool for researchers studying these channels. However, there are also limitations to the use of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide in lab experiments. Its effects on ion channels are not fully understood, and it may have off-target effects on other channels or receptors. Additionally, its effects may vary depending on the animal model or cell type used in experiments.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide. One area of interest is the development of more potent and selective inhibitors of the TRPM8 channel, which could have therapeutic applications in pain relief and other areas. Additionally, there is interest in studying the effects of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide on other ion channels and receptors, as well as its potential applications in treating other diseases and conditions. Finally, there is interest in understanding the mechanisms of action of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide more fully, including its effects on intracellular signaling pathways and gene expression.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been widely used in scientific research due to its ability to modulate the activity of certain ion channels in the brain. Specifically, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. This inhibition has been shown to have a variety of effects on the brain and body, including pain relief, anti-inflammatory effects, and changes in body temperature.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-piperidin-1-yl-2-sulfanylideneacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-18-12-7-5-6-11(10-12)15-13(17)14(19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKHZCMREBNVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=S)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(piperidin-1-yl)-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.